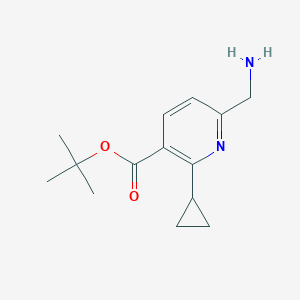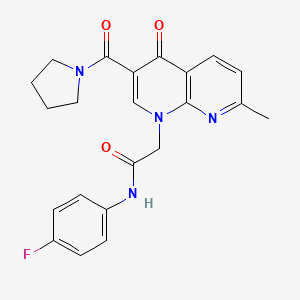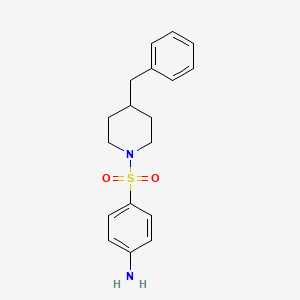![molecular formula C23H19N3O4 B2701359 N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 885170-74-1](/img/structure/B2701359.png)
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of a carbonyl group (C=O) and an amide group (CONH2) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would contribute to the compound’s aromaticity, which could influence its chemical reactivity. The methoxy (OCH3) groups attached to the phenyl rings could have an electron-donating effect, which might influence the compound’s reactivity and the position of any subsequent reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The carbonyl and amide groups could potentially undergo various reactions, such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and potentially its boiling point and melting point. The presence of polar functional groups like the amide could influence its solubility .科学的研究の応用
Synthesis of Antiprotozoal Agents
Compounds with similar structures have been synthesized and evaluated for their antiprotozoal activity. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural motifs with the compound , have been investigated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections such as Trypanosoma and Plasmodium falciparum, suggesting a potential research application for the compound in the development of new treatments for protozoal diseases (Ismail et al., 2004).
Development of Kinase Inhibitors
Research into N-substituted dihydropyridine-3-carboxamides has led to the discovery of selective inhibitors for the Met kinase superfamily. These compounds, by inhibiting the Met kinase, have shown potential in stopping tumor growth in various cancer models. The structural similarity suggests that N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide could be explored for its potential as a kinase inhibitor, offering insights into cancer treatment strategies (Schroeder et al., 2009).
Novel Synthetic Routes and Material Synthesis
Studies on the synthesis of imidate derivatives of thiophene and furan highlight the utility of these compounds in synthesizing materials with potential electronic and optical properties. The methodologies developed for these syntheses can provide a foundation for exploring the synthesis of this compound and investigating its properties and applications in material science (Barcock et al., 1994).
Chemosensor Development
The development of chemosensors for metal ions and other analytes is another potential application area. Compounds with furan-2-carboxamide groups have been used to create sensors for the discriminative detection of ions such as Cd2+ and CN−. This suggests the possibility of using or modifying this compound for similar applications in detecting and measuring environmental pollutants or in biochemical assays (Ravichandiran et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-15-21(27)20(16-10-12-18(29-2)13-11-16)22(24-23(28)19-9-6-14-30-19)26(25-15)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSIQEVOAMIBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)

![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)
![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)
